An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The 2-pyridinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a key derivative, 1-Ethyl-4-iodo-2(1H)-pyridinone , a strategically functionalized building block poised for extensive application in drug discovery and development. The presence of an N-ethyl group modulates solubility and metabolic stability, while the C4-iodo moiety serves as a highly versatile synthetic handle for diversification through modern cross-coupling chemistry. We will explore the fundamental properties of this compound, delineate a robust synthetic pathway, and contextualize its utility as a pivotal intermediate for generating novel molecular entities targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]
The 2-Pyridinone Scaffold: A Foundation for Therapeutic Innovation
The 2-pyridinone ring system is a cornerstone of modern medicinal chemistry. Its unique electronic structure and ability to act as both a hydrogen bond donor (via the N-H in unsubstituted analogs) and acceptor (via the carbonyl oxygen) allow it to mimic peptide bonds and interact effectively with a multitude of biological targets.[4][5] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates.[6]
Pyridinone derivatives are recognized as bioisosteres for amides, phenyls, and other heterocyclic systems, offering a means to fine-tune properties such as lipophilicity, aqueous solubility, and metabolic stability.[4] The scaffold's derivatizable positions enable precise structural modifications to optimize potency and selectivity for targets ranging from protein kinases to G-protein coupled receptors.[1][2]
1-Ethyl-4-iodo-2(1H)-pyridinone capitalizes on this privileged core. The N-ethyl group enhances lipophilicity compared to its N-H counterpart, which can improve cell membrane permeability. The true synthetic power, however, lies in the 4-iodo substituent, which transforms the molecule from a simple scaffold into a versatile platform for complex molecular construction.
Caption: Molecular structure and key functional components of 1-Ethyl-4-iodo-2(1H)-pyridinone.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7] This predictive analysis is a cornerstone of modern chemical research, enabling scientists to anticipate a compound's behavior and design appropriate analytical and experimental protocols.
Physicochemical Data (Predicted)
The following table summarizes the core physicochemical properties of 1-Ethyl-4-iodo-2(1H)-pyridinone.
| Property | Value |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol |
| IUPAC Name | 1-ethyl-4-iodo-pyridin-2-one |
| Predicted LogP | ~1.5 - 2.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (C=O) |
| Predicted Boiling Point | >300 °C (decomposes) |
| Predicted Melting Point | 100-120 °C |
Predicted Spectroscopic Signatures
Characterization of this molecule would rely on standard spectroscopic techniques. The expected signatures are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
Triplet (~1.4 ppm, 3H): Methyl protons of the ethyl group, coupled to the methylene protons.
-
Quartet (~4.0 ppm, 2H): Methylene protons of the ethyl group, coupled to the methyl protons.
-
Doublet (~6.5 ppm, 1H): C5-H, coupled to C6-H.
-
Doublet of Doublets (~7.2 ppm, 1H): C6-H, coupled to C5-H and C3-H (small W-coupling).
-
Singlet/Doublet (~7.5 ppm, 1H): C3-H, potentially showing small coupling to C6-H.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~15 ppm: Ethyl CH₃.
-
~45 ppm: Ethyl N-CH₂.
-
~95 ppm: C4 (ipso-carbon attached to iodine).
-
~115-140 ppm: C3, C5, C6 (olefinic carbons).
-
~160 ppm: C2 (carbonyl carbon).
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
~1650-1670: Strong C=O stretch (amide carbonyl).
-
~1550-1600: C=C ring stretching vibrations.
-
~2900-3000: C-H stretching from the ethyl group.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 249.
-
Synthesis and Characterization Workflow
A robust and logical synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be designed from commercially available precursors. The following workflow represents a field-proven approach to constructing this key intermediate.
Caption: Proposed two-step synthetic workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodo-2-hydroxypyridine (Iodination)
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Causality: The hydroxyl groups at the 2- and 4-positions of the starting material are electron-donating, activating the ring towards electrophilic substitution. The 4-position is sterically more accessible and electronically favored for iodination. N-Iodosuccinimide (NIS) is chosen as a mild and effective electrophilic iodine source.
-
To a stirred solution of 2,4-dihydroxypyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add water to the residue and stir for 30 minutes. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-iodo-2-hydroxypyridine as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone (N-Alkylation)
-
Causality: The pyridinone tautomer is favored, and the nitrogen is nucleophilic. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction. Potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the pyridinone nitrogen, activating it for alkylation without causing significant side reactions. Ethyl iodide is a potent electrophile for introducing the ethyl group.
-
Suspend 4-iodo-2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL/g).
-
Add ethyl iodide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous phase three times with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Ethyl-4-iodo-2(1H)-pyridinone.
Chemical Reactivity and Synthetic Utility
The primary value of 1-Ethyl-4-iodo-2(1H)-pyridinone lies in the reactivity of its carbon-iodine bond. This functionality makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position. This capability is paramount for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.
Caption: Synthetic diversification of the scaffold via cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups, essential for probing interactions with aromatic-binding pockets in proteins.
-
Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated pyridinones. The resulting triple bond can serve as a rigid linker or be further functionalized.
-
Buchwald-Hartwig Amination: Provides access to 4-amino-pyridinones, introducing a key basic center and hydrogen-bonding group for interacting with target proteins.
Applications in Drug Development
The derivatives synthesized from 1-Ethyl-4-iodo-2(1H)-pyridinone are relevant to numerous therapeutic areas, reflecting the broad biological activity of the pyridinone class.[1][6]
-
Oncology: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site's hinge region. The pyridinone core is well-suited for this role.[1] Furthermore, pyridinone derivatives have been developed as adenosine A2A receptor antagonists for cancer immunotherapy, enhancing T-cell activation and antitumor activity.[2]
-
Antiviral Agents: The 2-pyridinone scaffold is the basis for several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. The ability to rapidly diversify the 4-position of the ring is critical for developing next-generation NNRTIs that can overcome drug resistance.
-
Anti-inflammatory and Analgesic Agents: Pyridinone derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to standards like indomethacin and aspirin.[3][9]
Safety and Handling
1-Ethyl-4-iodo-2(1H)-pyridinone should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from light and incompatible materials.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
Conclusion
1-Ethyl-4-iodo-2(1H)-pyridinone is more than a single molecule; it is a versatile platform for chemical innovation. Its structure combines the biologically validated 2-pyridinone core with a strategically placed iodo-substituent, unlocking access to a vast chemical space through proven cross-coupling methodologies. For researchers in drug discovery, this compound represents a highly valuable starting point for the efficient synthesis of compound libraries, accelerating the journey from hit identification to lead optimization and the development of novel therapeutics.
References
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Cui, W., Zhang, C., & Song, S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2014). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Publishing. [Link]
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Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]
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Chauvin, B., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]
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PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. National Institutes of Health. [Link]
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Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]
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Semantic Scholar. (n.d.). New 4(1H)-Pyridinone Derivatives as Analgesic Agents. Semantic Scholar. [Link]
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MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
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